molecular formula C14H21N3 B13255468 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline

4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline

Cat. No.: B13255468
M. Wt: 231.34 g/mol
InChI Key: XAIXMLZCBNHJKI-UHFFFAOYSA-N
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Description

4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline is a chemical compound with the molecular formula C14H21N3 It is known for its unique structure, which includes a cyclopropyl group attached to a piperazine ring, further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline typically involves the reaction of 4-chloromethyl aniline with cyclopropylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group and piperazine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylpiperazin-1-yl)methyl]aniline
  • 4-[(4-Ethylpiperazin-1-yl)methyl]aniline
  • 4-[(4-Propylpiperazin-1-yl)methyl]aniline

Uniqueness

4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

4-[(4-cyclopropylpiperazin-1-yl)methyl]aniline

InChI

InChI=1S/C14H21N3/c15-13-3-1-12(2-4-13)11-16-7-9-17(10-8-16)14-5-6-14/h1-4,14H,5-11,15H2

InChI Key

XAIXMLZCBNHJKI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN(CC2)CC3=CC=C(C=C3)N

Origin of Product

United States

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